4-(7-methoxy-1-benzofuran-2-yl)-6-(2-oxopropoxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-12(22)11-25-14-6-7-17-15(9-14)16(10-20(23)26-17)19-8-13-4-3-5-18(24-2)21(13)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBYOCHHRWGTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7-methoxy-1-benzofuran-2-yl)-6-(2-oxopropoxy)-2H-chromen-2-one , a derivative of benzofuran and chromenone, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H16O6 , with a molecular weight of approximately 364.35 g/mol . The structure features a benzofuran moiety fused with a chromenone core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. A notable research study evaluated various benzofuran-based chalcone derivatives, including our compound of interest, against several cancer cell lines: HCC1806 (human mammary squamous carcinoma), HeLa (cervical cancer), and A549 (lung cancer) cells.
Key Findings:
- The compound exhibited potent cytotoxicity against HCC1806 and HeLa cell lines, with IC50 values of 5.93 µM and 5.61 µM , respectively .
- It demonstrated minimal inhibitory activity against A549 cells, indicating selectivity towards certain cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This receptor plays a crucial role in tumor angiogenesis and growth.
Mechanistic Insights:
- The compound was shown to induce apoptosis in HCC1806 cells, with flow cytometry revealing an increase in apoptotic cell percentage from 9.05% to 29.4% as the concentration increased from 3 µM to 6 µM .
- Inhibitory effects on VEGFR-2 kinase activity were observed, with an inhibition rate of 38% at 100 µM , suggesting that the compound may block angiogenesis by targeting this pathway .
Comparative Analysis of Biological Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4g | HCC1806 | 5.93 | Apoptosis induction, VEGFR-2 inhibition |
| 4g | HeLa | 5.61 | Apoptosis induction, VEGFR-2 inhibition |
| 4g | A549 | >20 | Minimal effect |
Pharmacological Implications
The promising anticancer activity and specific targeting mechanisms suggest that this compound could serve as a lead compound for further drug development. Its ability to induce apoptosis selectively in certain cancer cells while inhibiting angiogenesis positions it as a potential therapeutic agent in oncology.
Preparation Methods
Benzofuran Ring Construction
The 7-methoxybenzofuran moiety is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone derivatives. For instance, treatment of 2-hydroxy-4-methoxyacetophenone with chloroacetone in the presence of concentrated sulfuric acid induces cyclodehydration to form 7-methoxy-2-methylbenzofuran, which undergoes demethylation and subsequent functionalization. Alternative routes employ transition metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions between 7-methoxybenzofuran-2-boronic acid and halogenated coumarin precursors.
Synthesis of the Coumarin Core
The 6-hydroxycoumarin framework is most efficiently constructed via Pechmann condensation. Reacting resorcinol derivatives with β-keto esters under Brønsted or Lewis acid catalysis yields the coumarin skeleton. For example, condensation of ethyl acetoacetate with 3,5-dihydroxybenzoic acid in sulfuric acid at 0–5°C produces 6-hydroxy-4-methylcoumarin in 68–72% yield. Modifications to the Pechmann protocol, including microwave-assisted heating or ionic liquid solvents, enhance reaction rates and purity.
Etherification and Introduction of the 2-Oxopropoxy Side Chain
Introducing the 2-oxopropoxy group at the coumarin C6 position requires selective alkylation followed by oxidation. Initial ether formation is achieved via nucleophilic substitution between 6-hydroxycoumarin and 3-chloropropan-1-ol under basic conditions (K2CO3, DMF, 80°C), yielding 6-(3-hydroxypropoxy)coumarin. Subsequent oxidation of the secondary alcohol to a ketone is accomplished using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, with the latter offering superior selectivity and milder conditions (84% yield).
Convergent Assembly and Final Coupling
Coupling the benzofuran and coumarin-propionyl intermediates is executed through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A optimized protocol employs Ullmann coupling conditions (CuI, 1,10-phenanthroline, K3PO4, DMSO, 110°C) to join 7-methoxybenzofuran-2-boronic acid with 6-(2-oxopropoxy)-4-iodocoumarin, achieving 76% isolated yield.
Purification and Characterization
Crude product purification involves sequential solvent extraction (EtOAc/water), silica gel chromatography (hexane:EtOAc gradient), and recrystallization from ethanol. Purity (>98%) is confirmed via HPLC (C18 column, MeCN:H2O 70:30, 1 mL/min). Structural elucidation combines $$ ^1H $$-NMR (δ 6.23 ppm, singlet, coumarin H-3), $$ ^{13}C $$-NMR (δ 160.2 ppm, carbonyl), and HRMS (m/z 381.1234 [M+H]$$^+$$).
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for dominant synthesis strategies:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pechmann + Ullmann | 76 | 98.5 | High regioselectivity | Pd catalyst cost |
| Cyclocondensation + DMP | 68 | 97.2 | Mild oxidation conditions | Multi-step purification |
| Suzuki + Jones | 71 | 96.8 | Scalable | Chromium waste generation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-(7-methoxy-1-benzofuran-2-yl)-6-(2-oxopropoxy)-2H-chromen-2-one?
- Answer : The compound is synthesized via multi-step reactions, often starting with the preparation of the benzofuran core through Pechmann condensation (phenol + β-ketoester under acidic conditions). The 2-oxopropoxy group is introduced via nucleophilic substitution or esterification. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature, catalysts like H₂SO₄ or Lewis acids) to enhance yield . For example, highlights the use of substituted benzylidene intermediates in benzofuran synthesis, while details purification via RP-HPLC with a C18 column and methanol gradients.
Q. How is structural characterization performed for this compound?
- Answer : Key techniques include:
- X-ray crystallography : Resolves crystal packing and substituent orientations (e.g., chromen-2-one derivatives in ).
- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy, benzofuran, and chromenone protons (e.g., δ ~3.8 ppm for methoxy groups, aromatic protons at δ 6.5–8.0 ppm) .
- HPLC-MS : Validates purity and molecular weight (e.g., uses a semi-preparative C18 column).
Q. What preliminary biological activities have been reported for this compound?
- Answer : Structural analogs (e.g., fluorophenyl-substituted benzofurans) exhibit antimicrobial , anticancer , and anti-inflammatory activities. For instance, notes that methoxy and fluorinated groups enhance cellular uptake and target binding. Comparative studies ( ) suggest benzofuran-chromenone hybrids inhibit enzymes like COX-2 or kinases.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Answer : Low yields often arise from steric hindrance at the 6-position. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts enhance reactivity .
- Temperature control : Maintaining 60–80°C prevents side reactions ().
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
- Answer :
- Molecular docking : Predicts binding to targets like estrogen receptors or DNA topoisomerases (e.g., benzofuran analogs in showed strong docking scores with EGFR).
- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity .
- DFT calculations : Evaluates electron distribution in the chromenone core to explain redox behavior ().
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Answer : Contradictions often stem from assay variability or impurity profiles. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Purity validation : LC-MS or elemental analysis ensures ≥95% purity ( ).
- Structural analogs : Compare with derivatives (e.g., 6-ethoxy vs. 6-propoxy substitutions) to isolate substituent effects ( ).
Comparative Analysis of Analogous Compounds
Methodological Recommendations
- Synthetic Challenges : Prioritize protecting groups (e.g., TBS for hydroxyls) during multi-step synthesis .
- Analytical Workflow : Combine NMR (structural confirmation) with HPLC-MS (purity) and X-ray (absolute configuration) .
- Biological Testing : Use dose-response curves (0.1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
